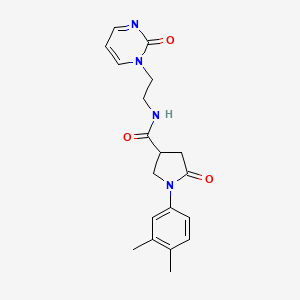
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pyrrolidine-3-carboxamide
Beschreibung
The compound 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pyrrolidine-3-carboxamide is a pyrrolidine-carboxamide derivative with a 3,4-dimethylphenyl substituent and a 2-oxopyrimidinyl ethyl side chain.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[2-(2-oxopyrimidin-1-yl)ethyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-4-5-16(10-14(13)2)23-12-15(11-17(23)24)18(25)20-7-9-22-8-3-6-21-19(22)26/h3-6,8,10,15H,7,9,11-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWSLUOJFNUNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=CC=NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pyrrolidine-3-carboxamide (CAS Number: 2195942-45-9) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial applications. This article aims to summarize the available research on its biological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidine ring, a carboxamide group, and a pyrimidine moiety. Its molecular formula is , and it has a molecular weight of 336.37 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve interference with key cellular processes such as apoptosis and cell cycle regulation.
- Antimicrobial Properties : Some studies have indicated that the compound possesses antimicrobial activity against certain bacterial strains, potentially offering a new avenue for antibiotic development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Interaction with Nucleic Acids : There is evidence suggesting that the compound can bind to DNA and RNA, disrupting their normal function and leading to cell death .
- Induction of Apoptosis : Studies have shown that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A study tested the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibits minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Data Table: Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-Carboxamide Derivatives
- N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide (): Shares the 3,4-dimethylphenyl group and pyrrolidine-carboxamide core but replaces the 2-oxopyrimidinyl ethyl group with a dihydroisoquinolinyl sulfonyl moiety. The sulfonyl group may enhance solubility but reduce membrane permeability compared to the oxopyrimidinyl group in the target compound .
- 1-(2,3-Dimethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide (): Substitutes the 3,4-dimethylphenyl group with 2,3-dimethylphenyl and replaces the oxopyrimidinyl ethyl side chain with a thiadiazolyl group.
Pyrimidine-Containing Analogues
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|
| 1-(3,4-Dimethylphenyl)-5-oxo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pyrrolidine-3-carboxamide | ~400 (estimated) | 3,4-dimethylphenyl, 2-oxopyrimidinyl ethyl | 2.1 |
| N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | ~500 (estimated) | Sulfonyl-dihydroisoquinolinyl | 1.8 |
| 1-(2,3-Dimethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide | 358.46 | 2,3-dimethylphenyl, thiadiazolyl | 2.5 |
*LogP values estimated using fragment-based methods.
- The target compound’s 3,4-dimethylphenyl group likely increases lipophilicity compared to 2,3-dimethylphenyl analogues, enhancing membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


